molecular formula C16H10N2O4 B11653620 2-[(E)-2-(4-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one

2-[(E)-2-(4-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one

Cat. No.: B11653620
M. Wt: 294.26 g/mol
InChI Key: YLTSDKOGGWHGJN-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-2-(4-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one is a synthetic organic compound characterized by its unique structure, which includes a benzoxazinone core and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(4-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-nitrobenzaldehyde and 2-aminophenol.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate Schiff base.

    Cyclization: The Schiff base is then cyclized under acidic conditions to form the benzoxazinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(4-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The benzoxazinone ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives with additional oxygen functionalities.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Substituted benzoxazinone derivatives with various functional groups.

Scientific Research Applications

2-[(E)-2-(4-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the benzoxazinone ring can form hydrogen bonds with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(E)-2-(4-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one
  • **2-[(E)-2-(4-aminophenyl)ethenyl]-4H-3,1-benzoxazin-4-one
  • **2-[(E)-2-(4-methoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one

Uniqueness

This compound is unique due to its nitrophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C16H10N2O4

Molecular Weight

294.26 g/mol

IUPAC Name

2-[(E)-2-(4-nitrophenyl)ethenyl]-3,1-benzoxazin-4-one

InChI

InChI=1S/C16H10N2O4/c19-16-13-3-1-2-4-14(13)17-15(22-16)10-7-11-5-8-12(9-6-11)18(20)21/h1-10H/b10-7+

InChI Key

YLTSDKOGGWHGJN-JXMROGBWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.